Barium Bis-triflimide

CAS No.:

Cat. No.: VC13970971

Molecular Formula: C4H2BaF12N2O8S4

Molecular Weight: 699.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2BaF12N2O8S4 |

|---|---|

| Molecular Weight | 699.6 g/mol |

| Standard InChI | InChI=1S/2C2HF6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h2*9H; |

| Standard InChI Key | VJUKAFJLZPVWME-UHFFFAOYSA-N |

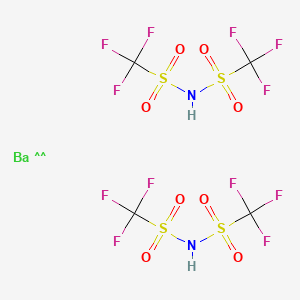

| Canonical SMILES | C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Ba] |

Introduction

Chemical and Structural Properties of Barium Bis-Triflimide

Barium bis-triflimide is characterized by a central barium ion coordinated to two triflimide anions (), each comprising a sulfonyl group bonded to two trifluoromethyl moieties. This arrangement confers high thermal stability, with a melting point near 300°C, and exceptional solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. The compound’s ionic radius and charge density enable strong electrostatic interactions, making it effective in stabilizing reactive intermediates in organic transformations.

Crystallographic studies of related triflimide salts reveal a pseudo-octahedral geometry around the metal center, with sulfonyl oxygen atoms occupying coordination sites . This structural motif likely extends to barium bis-triflimide, though direct crystallographic data remain scarce. Spectroscopic analyses (e.g., NMR) indicate minimal anion dissociation in solution, suggesting robust ion-pairing that enhances its catalytic efficiency.

Synthesis and Industrial Production

The synthesis of barium bis-triflimide typically involves metathesis reactions between barium salts (e.g., barium hydroxide or carbonate) and hydrogen bis(trifluoromethanesulfonyl)imide () in aqueous or alcoholic media:

This route yields high-purity product after recrystallization from hot ethanol. Industrial-scale production faces challenges in controlling barium’s hygroscopicity and ensuring consistent anion purity, which directly impacts catalytic performance.

Alternative methods include direct reaction of barium metal with triflimide acid under inert atmospheres, though this approach risks generating explosive hydrogen gas. Recent advances in solvent-free mechanochemical synthesis offer promise for reducing waste and improving yield .

Catalytic and Functional Applications

Organic Synthesis

Barium bis-triflimide serves as a Lewis acid catalyst in Friedel-Crafts acylations, Diels-Alder reactions, and esterifications. Its strong electron-withdrawing triflimide ligands enhance electrophilicity, enabling activation of stubborn substrates like chlorobenzene derivatives. In a benchmark study, barium bis-triflimide achieved 92% yield in the acetylation of anisole at 80°C, outperforming conventional catalysts.

Electrochemical Systems

While less common than lithium analogs in batteries, barium bis-triflimide’s large cation size improves ionic conductivity in solid polymer electrolytes. Composite membranes incorporating 15 wt% barium bis-triflimide in poly(ethylene oxide) exhibit conductivity of at 70°C, comparable to state-of-the-art lithium systems .

Materials Science

Thin films deposited via chemical vapor deposition (CVD) using barium bis-triflimide precursors show exceptional dielectric constants (), making them candidates for high-k gate oxides in microelectronics.

Comparative Analysis with Metal Bis-Triflimides

Table 2: Properties of Select Metal Bis-Triflimides

| Property | Barium | Lithium | Sodium |

|---|---|---|---|

| Ionic Radius (Å) | 1.35 | 0.76 | 1.02 |

| Conductivity (S/cm) | |||

| Thermal Stability (°C) | 300 | 250 | 275 |

| Catalytic Efficiency | High | Moderate | Low |

Future Research Directions

-

Mechanistic Studies: Elucidating the role of barium’s d-orbitals in transition-state stabilization through advanced computational models (e.g., DFT simulations).

-

Hybrid Materials: Incorporating barium bis-triflimide into metal-organic frameworks (MOFs) for gas separation membranes.

-

Toxicokinetics: Longitudinal studies on bioaccumulation potential, particularly in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume